molecular formula C12H14N4O5S B1238706 RDTPO CAS No. 52538-20-2

RDTPO

Cat. No.: B1238706
CAS No.: 52538-20-2
M. Wt: 326.33 g/mol
InChI Key: FHDYGGODWWOZRQ-IOSLPCCCSA-N
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Description

RDTPO is a complex organic compound with a molecular formula of C12H14N4O5S . It features a unique structure that includes multiple rings and functional groups, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RDTPO involves multiple steps, typically starting with the preparation of the ribofuranosyl moiety and the thiazolo-purinone core. The reaction conditions often require specific catalysts and solvents to ensure regioselectivity and yield optimization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, could be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

RDTPO can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

RDTPO has several scientific research applications:

Mechanism of Action

The mechanism of action of RDTPO involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Thiazolo[3,2-a]pyridine derivatives
  • Purine analogs
  • Ribofuranosyl-containing compounds

Uniqueness

What sets RDTPO apart is its unique combination of a ribofuranosyl moiety with a thiazolo-purinone core.

Properties

CAS No.

52538-20-2

Molecular Formula

C12H14N4O5S

Molecular Weight

326.33 g/mol

IUPAC Name

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,7-dihydro-[1,3]thiazolo[3,2-a]purin-9-one

InChI

InChI=1S/C12H14N4O5S/c17-3-5-7(18)8(19)11(21-5)16-4-13-6-9(16)14-12-15(10(6)20)1-2-22-12/h4-5,7-8,11,17-19H,1-3H2/t5-,7-,8-,11-/m1/s1

InChI Key

FHDYGGODWWOZRQ-IOSLPCCCSA-N

Isomeric SMILES

C1CSC2=NC3=C(C(=O)N21)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

SMILES

C1CSC2=NC3=C(C(=O)N21)N=CN3C4C(C(C(O4)CO)O)O

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)N=CN3C4C(C(C(O4)CO)O)O

52538-20-2

Synonyms

3-beta-D-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one
3-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one
3-ribofuranosyl-6,7-dihydro-9H-thiazolo(3,2-a)purin-9-one monohydrate
RDTPO

Origin of Product

United States

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